

# Investigating the Orexigenic Effects of Buclizine: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Buclizine |           |
| Cat. No.:            | B15612381 | Get Quote |

For the attention of: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Buclizine**, a first-generation histamine H1 receptor antagonist with anticholinergic properties, has been historically suggested to possess orexigenic (appetite-stimulating) effects, particularly in pediatric populations. However, a thorough review of the scientific literature reveals a conspicuous lack of robust, contemporary clinical data and detailed preclinical experimental protocols to substantiate this claim. While the primary mechanisms of action of **Buclizine** as an antiemetic and antivertigo agent are well-documented, its effects on appetite remain largely anecdotal and its use for this indication is not supported by strong scientific evidence. This guide provides a comprehensive overview of the available information on **Buclizine**'s purported orexigenic effects, including its known pharmacological profile and the speculative mechanisms by which it might influence appetite. Due to the scarcity of quantitative data and detailed experimental methodologies in published literature, this document will focus on summarizing the existing knowledge and identifying the significant gaps in our understanding.

#### Introduction

**Buclizine** is a piperazine derivative classified as a first-generation antihistamine.[1][2] It was first approved by the FDA in 1957 and has been primarily utilized for the management of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2] The therapeutic effects of **Buclizine** in these conditions are attributed to its antagonist activity at



histamine H1 and muscarinic acetylcholine receptors in the central nervous system, particularly within the vomiting center and the chemoreceptor trigger zone.[1][2]

The suggestion that **Buclizine** may also act as an appetite stimulant has been noted, primarily in older literature and in the context of off-label use in children.[2][3] However, this indication has not been validated by rigorous, controlled clinical trials and its use as an appetite stimulant has been a subject of debate.[4][5] In some countries, such as India, the use of **Buclizine** as an appetite stimulant has been banned.[6]

**Pharmacological Profile** 

| Property          | Description                                                                             | Reference |
|-------------------|-----------------------------------------------------------------------------------------|-----------|
| Drug Class        | First-generation antihistamine, Piperazine derivative                                   | [1][2]    |
| Primary Mechanism | Histamine H1 receptor<br>antagonist, Muscarinic<br>acetylcholine receptor<br>antagonist | [1][2]    |
| Therapeutic Uses  | Antiemetic (nausea and vomiting), Antivertigo                                           | [1][2]    |
| Other Properties  | Anticholinergic, Central nervous system depressant, Local anaesthetic                   | [1]       |

# Orexigenic Effects: Postulated Mechanisms and Lack of Evidence

The precise mechanism by which **Buclizine** might stimulate appetite is not well understood.[7] The existing literature offers speculative hypotheses rather than conclusions drawn from definitive studies.

#### **Postulated Mechanisms**

Two primary mechanisms have been proposed:



- Mild Hypoglycemia: It has been postulated that **Buclizine** may cause a slight decrease in blood glucose levels, which in turn could stimulate the hunger centers in the brain.[7]
- Central Acetylcholine Receptor Interaction: Buclizine's anticholinergic properties and its
  action on central acetylcholine receptors may influence the complex neural circuits that
  regulate hunger and satiety.[7]

It is important to emphasize that these are theoretical mechanisms and lack direct experimental support.

## **Scarcity of Clinical Evidence**

A comprehensive search of the scientific literature reveals a significant lack of recent, well-designed clinical trials investigating the orexigenic effects of **Buclizine**. Older studies that are occasionally referenced are often underpowered, lack rigorous methodology, and are not published in high-impact, peer-reviewed journals.[5][8] The absence of robust clinical data makes it impossible to provide a quantitative summary of its effects on weight gain or food intake.

## **Signaling Pathways**

Given the lack of confirmed mechanisms for **Buclizine**'s orexigenic effects, any depiction of signaling pathways would be purely speculative. The primary signaling pathways affected by **Buclizine** relate to its antihistaminic and anticholinergic activities.

### **Histamine H1 Receptor Antagonism**

The diagram below illustrates the general mechanism of a histamine H1 receptor antagonist.





Click to download full resolution via product page

General Mechanism of Histamine H1 Receptor Antagonism.

## **Muscarinic Acetylcholine Receptor Antagonism**

Similarly, the following diagram shows the general mechanism of a muscarinic acetylcholine receptor antagonist.



Click to download full resolution via product page

General Mechanism of Muscarinic Receptor Antagonism.

## **Experimental Protocols**



A critical deficiency in the available literature is the absence of detailed experimental protocols for investigating the orexigenic effects of **Buclizine**. To rigorously assess its appetite-stimulating properties, future research would need to employ standardized preclinical and clinical methodologies.

### **Proposed Preclinical Experimental Workflow**

The following diagram outlines a potential experimental workflow for preclinical evaluation in an animal model.





Click to download full resolution via product page

Proposed Preclinical Experimental Workflow.

## **Key Methodological Considerations for Clinical Trials**

Should future clinical trials be undertaken, the following aspects would be crucial:



- Study Design: Double-blind, placebo-controlled, randomized controlled trial.
- Participant Population: Clearly defined, including age, gender, and baseline nutritional status.
- Primary Endpoints: Change in body weight, change in Body Mass Index (BMI), and change in daily caloric intake.
- Secondary Endpoints: Subjective measures of appetite (e.g., using visual analog scales), changes in body composition, and assessment of safety and tolerability.
- Dietary Control: Standardized dietary advice or provision of meals to ensure consistency.

#### **Conclusion and Future Directions**

The assertion that **Buclizine** is an effective orexigenic agent is not supported by the current body of scientific evidence. While its use for this purpose has been historically suggested, the lack of well-controlled studies, quantitative data, and detailed experimental protocols makes it impossible to draw any firm conclusions. The postulated mechanisms for its appetitestimulating effects remain speculative.

For drug development professionals and researchers, **Buclizine**'s potential orexigenic properties represent an area with significant knowledge gaps. Future research should focus on:

- Preclinical Studies: Rigorous preclinical studies in appropriate animal models are necessary
  to confirm or refute the orexigenic effects of **Buclizine** and to elucidate the underlying
  mechanisms of action.
- Clinical Trials: If preclinical data are promising, well-designed, randomized controlled clinical trials would be required to establish efficacy and safety in human populations.

Until such data become available, the use of **Buclizine** as an appetite stimulant should be approached with caution and a clear understanding of the limited evidence base.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Buclizine | C28H33ClN2 | CID 6729 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Buclizine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. researchgate.net [researchgate.net]
- 5. Buclizine is back again! This time as a pediatric appetite stimulant PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1mg.com [1mg.com]
- 7. regarding buclizine- what is this molecule\_? is it | Pediatric Oncall [pediatriconcall.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Investigating the Orexigenic Effects of Buclizine: A Review of Available Evidence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612381#investigating-the-orexigenic-appetite-stimulating-effects-of-buclizine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com